4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid

Structural Isomerism Medicinal Chemistry SAR

Researchers developing focused libraries face a lack of versatile, polyfunctional building blocks. This compound solves that: a single scaffold bearing an electrophilic 6-chloropyrazine for SNAr/cross-coupling and a benzoic acid handle for amide conjugation. • Enables parallel diversification via Suzuki, Buchwald-Hartwig, or SNAr • >95% purity ensures reproducible library quality • Ships ambient globally with batch-specific QC data

Molecular Formula C12H9ClN2O2
Molecular Weight 248.66 g/mol
CAS No. 1020718-71-1
Cat. No. B1386554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid
CAS1020718-71-1
Molecular FormulaC12H9ClN2O2
Molecular Weight248.66 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)O)C2=CN=CC(=N2)Cl
InChIInChI=1S/C12H9ClN2O2/c1-7-4-8(12(16)17)2-3-9(7)10-5-14-6-11(13)15-10/h2-6H,1H3,(H,16,17)
InChIKeyVFJAUKRMTAPILA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-Chloropyrazin-2-yl)-3-methylbenzoic Acid: Structural Profile


4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid (CAS 1020718-71-1) is a substituted benzoic acid derivative bearing a 6-chloropyrazin-2-yl moiety at the 4-position and a methyl group at the 3-position of the phenyl ring, with molecular formula C₁₂H₉ClN₂O₂ and molecular weight 248.67 g/mol . The compound belongs to the class of pyrazinylbenzoic acids and is primarily supplied as a research intermediate with reported purities of ≥95% , 97% , and NLT 98% from various commercial sources, and is intended exclusively for research and development use .

Reactive Handle
6-Chloropyrazine enables SNAr and cross-coupling derivatization
Purity Options
Available at 95%, 97%, and ≥98% to match synthesis scale and impurity tolerance
Scaffold Geometry
Para-substituted benzoic acid with 3-methyl modulation for defined molecular recognition

4-(6-Chloropyrazin-2-yl)-3-methylbenzoic Acid: Substitution Limitations


This compound cannot be casually interchanged with structurally similar pyrazinylbenzoic acids due to specific substitution patterns that fundamentally alter physicochemical and potentially biological properties. The methyl substitution position (3-methyl vs. 2-methyl benzoic acid), the chlorine substitution pattern on the pyrazine ring (6-chloro vs. 3-chloro vs. unsubstituted vs. amino-substituted), and the benzoic acid connectivity (para vs. meta) each contribute distinct contributions to LogP, steric hindrance, and molecular recognition [1]. In the pyrazinylbenzoic acid series, even minor positional changes produce distinct CAS-indexed compounds with independent chemical identities and potentially divergent reactivity profiles in downstream coupling reactions .

3-Methyl vs 2-Methyl Isomer
Positional isomer shifts LogP and steric hindrance; may alter amide coupling reactivity and solubility profile.
6-Chloro vs Unsubstituted Pyrazine
Absence of chlorine removes key electrophilic site, limiting access to SNAr or cross-coupling diversification.
Para vs Meta Connectivity
Connectivity change alters molecular geometry and may affect supramolecular packing or binding interactions.

4-(6-Chloropyrazin-2-yl)-3-methylbenzoic Acid: Comparative Evidence


3-Methyl vs. 2-Methyl Positional Isomer Effect

4-(6-Chloropyrazin-2-yl)-3-methylbenzoic acid (target compound) is a positional isomer of 4-(6-chloropyrazin-2-yl)-2-methylbenzoic acid (CAS 1020718-74-4). The only structural difference is the position of the methyl substituent on the benzoic acid ring (3-position vs. 2-position) [1]. The 2-methyl isomer exhibits higher calculated LogP (2.8036) than the 3-methyl isomer (LogP 2.4165, calculated) [2], indicating lower aqueous solubility for the 2-methyl variant. In medicinal chemistry contexts, the ortho-substitution (2-methyl) introduces greater steric hindrance adjacent to the carboxylic acid, potentially affecting amide coupling efficiency and target binding conformations compared to the meta-substituted (3-methyl) target compound .

Positional Isomer
Data to verify
Δ LogP -0.387
Indicates higher aqueous solubility than 2-methyl isomer
Calculated values; experimental LogP not reported
Structural Isomerism Medicinal Chemistry SAR

6-Chloro vs. Unsubstituted Pyrazine Substituent Effect

The target compound contains a 6-chloro substituent on the pyrazine ring, whereas the parent analog 4-(pyrazin-2-yl)benzoic acid (CAS 216060-23-0) lacks this chlorine atom . The presence of chlorine at the 6-position introduces a reactive handle for further derivatization via nucleophilic aromatic substitution (SₙAr) or transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are not accessible with the unsubstituted pyrazine analog . The molecular weight increases from 200.19 g/mol (unsubstituted) to 248.67 g/mol (6-chloro) , and the chlorine atom contributes to increased calculated LogP and altered electronic distribution on the heteroaromatic ring.

6-Cl vs Unsubstituted
Class-level
Target: 6-Cl, MW 248.67 g/mol
Analog: unsubstituted, MW 200.19 g/mol
Provides reactive handle for late-stage functionalization
Inferred from heteroaryl chloride chemistry
Halogen Substitution Reactivity Cross-Coupling

Para vs. Meta Connectivity Effect

The target compound features para-substitution (4-position attachment of the pyrazine ring relative to the carboxylic acid), distinguishing it from the meta-substituted isomer 3-(6-chloropyrazin-2-yl)benzoic acid (CAS 936138-14-6) . The para arrangement produces a more linear molecular geometry with the carboxylic acid and pyrazine ring in a 1,4-relationship, whereas the meta isomer introduces a 120° angle between these functional groups . The 3-isomer has molecular weight 234.64 g/mol (lacking the methyl group) and purity specification of 95% [1], whereas the target compound combines both para connectivity and the 3-methyl substitution pattern.

Para vs Meta
Context-dependent
Para: 1,4-linear geometry
Meta: ~120° bond angle
Geometry mismatch may affect molecular recognition
Experimental geometry not reported
Regioisomerism Molecular Geometry Crystal Engineering

Commercial Purity Grade Comparison

The target compound is commercially available at multiple purity grades. MolCore offers NLT 98% purity (Product MC107009) , while AKSci and Bidepharm supply at 95% and 95+% specifications, respectively . Leyan provides a 97% purity grade (Product 1803835) . The availability of 98% grade represents a quantifiable 3-5% absolute purity advantage over standard 95% material, which translates to reduced impurity burden in downstream synthetic steps and potentially fewer side reactions in sensitive catalytic transformations.

Purity Grades
Specification review
Up to +5% absolute purity
Reduces impurity interference in sensitive couplings
Methods vary by supplier; verify COA
Chemical Purity Quality Control Procurement

4-(6-Chloropyrazin-2-yl)-3-methylbenzoic Acid: Application Scenarios


Pyrazine Library Synthesis via SₙAr and Cross-Coupling

The 6-chloro substituent on the pyrazine ring serves as an electrophilic site for nucleophilic aromatic substitution (SₙAr) with amines, thiols, or alkoxides, as well as a coupling partner in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) . This enables the generation of structurally diverse compound libraries where the pyrazine core is functionalized while the benzoic acid moiety remains available for conjugation or further elaboration.

Amide Coupling for PROTACs and Bioconjugates

The carboxylic acid functional group at the 1-position of the benzoic acid ring is amenable to standard amide coupling chemistry with primary or secondary amines, enabling conjugation to linkers, targeting ligands, or solid supports . The 3-methyl substitution provides defined steric and electronic modulation without blocking the carboxylic acid reactivity.

Structural Biology & Crystallography of Pyrazine Ligands

The para connectivity between the benzoic acid and pyrazine moieties produces an extended molecular scaffold with defined geometry, making it suitable for co-crystallization studies with target proteins or for use as a rigid fragment in fragment-based drug discovery . The methyl and chloro substituents provide interpretable electron density features for X-ray crystallography.

Application
Selection Property
Validation Focus
Pyrazine library synthesis
6-Chloro reactive handle for SNAr and cross-coupling
Reaction scope and derivatization efficiency
Amide coupling for PROTACs/bioconjugates
Carboxylic acid with 3-methyl steric modulation
Coupling yield and linker compatibility
Structural biology and crystallography
Para connectivity for rigid scaffold geometry
Co-crystallization and electron density resolution

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